2-Fluoro-4-methylsulfonylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMQCGVMRIIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583139 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398456-87-6 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-(4-methylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Fluoro-4-methylsulfonylphenol" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Fluoro-4-methylsulfonylphenol, a compound of interest in medicinal chemistry and materials science.
Chemical Structure and Identifiers
This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom and a methylsulfonyl group.
Chemical Structure:
Caption: 2D Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 398456-87-6 |
| Molecular Formula | C₇H₇FO₃S[1] |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)F[1] |
| InChI Key | OVEMQCGVMRIIHW-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are computationally predicted and await experimental verification.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 190.19 g/mol | PubChem |
| Melting Point | 92-94 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 362.8 ± 42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.420 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | Not Available | - |
| Solubility | No experimental data available. | - |
| LogP (Predicted) | 0.9 | PubChem[1] |
Synthesis
Logical Workflow for a Potential Synthesis:
Caption: Potential Synthetic Pathway
A general procedure would likely involve dissolving the thioether precursor in a suitable organic solvent, followed by the addition of an oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, likely through extraction and recrystallization or column chromatography.
Spectroscopic Data
At present, there is no publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. Researchers working with this compound would need to perform their own analytical characterization.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation[1] |
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Experimental Workflow for Safe Handling:
Caption: Safe Handling Workflow
Applications and Research Interest
The structural motifs present in this compound, namely the fluorinated phenol and the sulfonyl group, are of significant interest in drug discovery and materials science. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity or unique material properties.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
"2-Fluoro-4-methylsulfonylphenol" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylsulfonylphenol is a fluorinated aromatic organic compound of significant interest in medicinal chemistry. Its structural motifs, a phenol ring substituted with both a fluorine atom and a methylsulfonyl group, make it a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate in the development of inhibitors for the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 398456-87-6 | [1] |
| Molecular Formula | C₇H₇FO₃S | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| IUPAC Name | 2-fluoro-4-(methylsulfonyl)phenol | [1] |
| Melting Point | 92-94 °C | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, and acetone. |
Experimental Protocols
The following section details a plausible multi-step synthesis for this compound, based on established chemical transformations. This protocol is designed to provide a clear and reproducible methodology for its preparation in a laboratory setting.
Synthesis of 2-Fluoro-4-(methylthio)phenol
Materials:
-
4-Bromo-2-fluorophenol
-
Sodium methanethiolate (NaSMe)
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 4-bromo-2-fluorophenol (1 equivalent), sodium methanethiolate (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).
-
Under a continuous flow of inert gas, add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-(methylthio)phenol.
Oxidation to this compound
Materials:
-
2-Fluoro-4-(methylthio)phenol
-
Oxidizing agent (e.g., Oxone® or m-chloroperoxybenzoic acid - mCPBA)
-
Solvent (e.g., Methanol/Water mixture or Dichloromethane)
Procedure:
-
Dissolve the 2-fluoro-4-(methylthio)phenol (1 equivalent) in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
If using Oxone®, prepare a solution in water and add it dropwise to the solution of the starting material in methanol at room temperature.
-
If using mCPBA, dissolve it in dichloromethane and add it portion-wise to a solution of the starting material in dichloromethane, typically at 0 °C to control the exotherm. Use at least 2 equivalents of mCPBA to ensure complete oxidation to the sulfone.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material and the intermediate sulfoxide. This may take several hours to overnight.
-
Upon completion, quench the reaction. If Oxone® was used, the mixture can be worked up by removing the methanol under reduced pressure and extracting the aqueous residue with ethyl acetate. If mCPBA was used, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Role in Signaling Pathways and Drug Development
This compound is a critical precursor in the synthesis of a class of compounds known as imidazo[4,5-b]pyridines, which have been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.
Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. Therefore, inhibiting this pathway has become a significant therapeutic strategy.
Caption: The JAK-STAT signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine derivatives.
Mechanism of Action of Imidazo[4,5-b]pyridine-based JAK Inhibitors
Imidazo[4,5-b]pyridine derivatives, synthesized using this compound, are designed to be competitive inhibitors of JAKs. They bind to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and subsequent activation of the signaling cascade. This inhibition effectively blocks the downstream signaling of pro-inflammatory cytokines, making these compounds promising therapeutic agents for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
The workflow for the development of these inhibitors is outlined below.
Caption: Drug development workflow for JAK inhibitors from this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylsulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 2-Fluoro-4-methylsulfonylphenol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from readily available starting materials and employs a series of well-established chemical transformations. This document details the proposed reaction scheme, starting materials, and step-by-step experimental protocols.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 3-fluoro-4-methoxyaniline. The overall strategy involves the introduction of the methylsulfonyl group via a Sandmeyer-type reaction, followed by the conversion of the methoxy group to the final phenol.
The proposed four-step synthesis is as follows:
-
Diazotization and Sulfonylation: 3-fluoro-4-methoxyaniline is converted to its corresponding diazonium salt, which then undergoes a copper-catalyzed reaction with sulfur dioxide to yield 2-fluoro-4-methoxy-benzenesulfonyl chloride.
-
Reduction to Thiophenol: The resulting sulfonyl chloride is reduced to the corresponding thiophenol, 2-fluoro-4-methoxythiophenol.
-
Methylation: The thiophenol is methylated to produce the methyl thioether, 1-fluoro-2-methoxy-4-(methylthio)benzene.
-
Oxidation and Demethylation: The methyl thioether is oxidized to the methyl sulfone, 2-fluoro-4-methylsulfonyl-anisole. Subsequent demethylation of the anisole furnishes the target compound, this compound.
Starting Materials and Reagents
The following table summarizes the key starting materials and reagents required for the synthesis.
| Compound Name | Molecular Formula | CAS Number | Supplier (Example) |
| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | 366-99-4 | Sigma-Aldrich, TCI |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | Fisher Scientific |
| Hydrochloric Acid | HCl | 7647-01-0 | VWR |
| Sulfur Dioxide | SO₂ | 7446-09-5 | Airgas |
| Copper(I) Chloride | CuCl | 7758-89-6 | Acros Organics |
| Sodium Sulfite | Na₂SO₃ | 7757-83-7 | J.T. Baker |
| Sodium Borohydride | NaBH₄ | 16940-66-2 | Oakwood Chemical |
| Iodomethane | CH₃I | 74-88-4 | Alfa Aesar |
| Hydrogen Peroxide (30%) | H₂O₂ | 7722-84-1 | EMD Millipore |
| Boron Tribromide | BBr₃ | 10294-33-4 | Strem Chemicals |
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-methoxy-benzenesulfonyl chloride
This step involves a Sandmeyer-type reaction for the chlorosulfonylation of an aromatic amine.
Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-methoxy-benzenesulfonyl chloride.
| Parameter | Value |
| Reaction Temperature | 0-5 °C (diazotization), RT (sulfonylation) |
| Reaction Time | 3-4 hours |
| Expected Yield | 70-80% |
Step 2 & 3: Synthesis of 1-Fluoro-2-methoxy-4-(methylthio)benzene
This two-part step involves the reduction of the sulfonyl chloride to a thiophenol, followed by methylation.
Methodology:
-
Reduction: To a stirred solution of 2-fluoro-4-methoxy-benzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium sulfite (excess) portion-wise at room temperature. The reaction is exothermic.
-
After the addition, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Methylation: Evaporate the solvent to obtain the crude thiophenol. Dissolve the crude product in a suitable solvent like methanol or acetone.
-
Add a base such as sodium hydroxide or potassium carbonate, followed by the dropwise addition of iodomethane (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl thioether. Purify by column chromatography if necessary.
| Parameter | Value |
| Reaction Temperature | RT to reflux (reduction), RT (methylation) |
| Reaction Time | 6-8 hours (reduction), 12-16 hours (methylation) |
| Expected Yield | 60-70% (over two steps) |
Step 4: Synthesis of this compound
This final step involves the oxidation of the thioether to a sulfone and subsequent demethylation.
Methodology:
-
Oxidation: Dissolve 1-fluoro-2-methoxy-4-(methylthio)benzene (1.0 eq) in a suitable solvent such as acetic acid or methanol.
-
Add an oxidizing agent, such as hydrogen peroxide (30%, 2.2 eq) or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4-methylsulfonyl-anisole.
-
Demethylation: Dissolve the crude anisole in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain this compound.
| Parameter | Value |
| Reaction Temperature | 0 °C to RT (oxidation), -78 °C to RT (demethylation) |
| Reaction Time | 4-8 hours (oxidation), 12-24 hours (demethylation) |
| Expected Yield | 50-60% (over two steps) |
Visualizations
Overall Synthesis Pathway
Caption: Proposed four-step synthesis of this compound.
Experimental Workflow: Step 4 (Oxidation and Demethylation)
Caption: Detailed workflow for the final oxidation and demethylation steps.
The Versatile Building Block: A Technical Guide to 2-Fluoro-4-methylsulfonylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 2-Fluoro-4-methylsulfonylphenol as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The strategic placement of the fluoro, hydroxyl, and methylsulfonyl groups on the phenyl ring imparts unique reactivity and properties, making it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds.
Core Properties of this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₇FO₃S. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.[1][2]
| Property | Value | Reference |
| Chemical Structure | [1] | |
| CAS Number | 398456-87-6 | [1] |
| Molecular Formula | C₇H₇FO₃S | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| IUPAC Name | 2-fluoro-4-(methylsulfonyl)phenol | [1] |
| Synonyms | 2-fluoro-4-mesylphenol, 3-fluoro-4-hydroxyphenyl methyl sulphone | [2] |
| Melting Point | 92-94 °C | [2] |
| Appearance | White to off-white crystalline solid |
Applications in the Synthesis of Bioactive Molecules
The unique electronic properties of this compound make it an attractive starting material for the synthesis of various bioactive molecules, particularly enzyme inhibitors. The electron-withdrawing nature of the methylsulfonyl group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group provides a handle for various functionalization reactions.
Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
A significant application of a derivative of this compound is in the development of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity. The core synthetic strategy involves the preparation of a key intermediate, 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine, which is then elaborated to the final inhibitor.
Logical Workflow for the Synthesis of 11β-HSD1 Inhibitors
Caption: Synthetic pathway to 11β-HSD1 inhibitors.
Experimental Protocol: Synthesis of 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine (Illustrative)
This is a representative protocol based on general synthetic transformations. Actual conditions may vary and should be optimized.
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, a suitable piperazine synthon, such as N-Boc-piperazine (1.2 eq), is added. The reaction mixture is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired piperazine intermediate. The Boc-protecting group can be removed under acidic conditions to yield the final intermediate.
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Potassium Carbonate | 1.5 | Base |
| N-Boc-piperazine | 1.2 | Nucleophile |
| N,N-Dimethylformamide | - | Solvent |
Key Reactions Utilizing this compound
The reactivity of this compound allows for its participation in a variety of fundamental organic reactions, making it a versatile building block.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing methylsulfonyl group at the para position and a fluorine atom at the ortho position to the hydroxyl group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such activated systems, can be readily displaced by various nucleophiles.
General Workflow for SNAr Reactions
Caption: General workflow for SNAr reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
In a round-bottom flask, this compound (1.0 eq) is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). A suitable base such as cesium carbonate (2.0 eq) is added, followed by the nucleophile (e.g., an amine or thiol, 1.2 eq). The reaction mixture is heated to an appropriate temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by an appropriate method such as column chromatography or recrystallization.
| Reagent | Role |
| This compound | Electrophilic Aromatic Substrate |
| Nucleophile (e.g., R-NH₂, R-SH) | Nucleophilic Reagent |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Proton Scavenger |
| Solvent (e.g., DMF, DMSO) | Reaction Medium |
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can readily undergo O-alkylation through the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of alkyl or arylalkyl substituents, further expanding the molecular diversity accessible from this building block.
Experimental Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, a base like potassium carbonate (1.5 eq) is added. The mixture is stirred for 30 minutes at room temperature to form the phenoxide. The alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) is then added, and the reaction mixture is heated to reflux or an appropriate temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ether, which is then purified by column chromatography or recrystallization.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Phenol |
| Base (e.g., K₂CO₃) | 1.5 | Deprotonating Agent |
| Alkylating Agent (R-X) | 1.1 | Electrophile |
| Solvent (e.g., Acetone, DMF) | - | Reaction Medium |
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its unique substitution pattern allows for facile participation in key chemical transformations, including nucleophilic aromatic substitution and etherification. These reactions provide access to a diverse range of derivatives with significant potential in medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors. The experimental protocols provided herein serve as a guide for researchers to harness the synthetic potential of this valuable compound in their drug discovery and development endeavors.
References
Navigating the Physicochemical Landscape of 2-Fluoro-4-methylsulfonylphenol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability characteristics of 2-Fluoro-4-methylsulfonylphenol, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound's physicochemical properties, alongside detailed experimental protocols for its assessment.
While specific experimental data for this compound is not extensively available in public literature, this guide furnishes a robust framework for its evaluation based on established scientific principles and international guidelines. The methodologies outlined herein are designed to enable researchers to generate reliable and reproducible data, crucial for advancing preclinical and pharmaceutical development programs.
Physicochemical Properties: An Overview
This compound is a substituted aromatic compound featuring a phenol, a fluoro group, and a methylsulfonyl group. These functional groups dictate its physicochemical properties, including solubility and stability. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluoro and methylsulfonyl groups are electron-withdrawing, influencing the compound's acidity and overall polarity.
Note: Direct experimental solubility and stability data for this compound is limited. The following sections provide standardized protocols to determine these crucial parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For poorly soluble compounds, accurate and reproducible solubility assessment is paramount. While no specific experimental solubility data for this compound has been identified, an estimation can be drawn from structurally similar compounds. For instance, related molecules are often characterized as "very slightly soluble".
To provide a concrete measure, a standardized experimental protocol for determining thermodynamic solubility is detailed below.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent system.
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare stock solutions of this compound in a suitable organic solvent for HPLC calibration.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability testing is essential to determine the re-test period for a drug substance and the shelf-life of a drug product. While this compound is generally considered "stable under recommended conditions" by suppliers, comprehensive stability studies under various stress conditions are necessary for drug development.
Experimental Protocol: Solid-State and In-Solution Stability Testing
Stability studies should be conducted according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (solid)
-
Controlled environment stability chambers
-
Vials (clear and amber)
-
Solvents for solution stability studies
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for impurity profiling
Procedure:
-
Forced Degradation (Stress Testing): Expose the compound to stress conditions to identify potential degradation pathways. This includes:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[3]
-
-
ICH Stability Studies: Store the solid compound under long-term and accelerated stability conditions as defined by the ICH guidelines.[1][2]
Table 1: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Monitor for any significant changes in the purity of the compound and the formation of degradation products. The results are used to establish a re-test period and recommend storage conditions.
Factors Influencing the Stability of Phenolic Compounds
Caption: Key environmental factors that can induce the degradation of phenolic compounds.
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, compounds containing fluoro and methylsulfonyl-substituted phenolic scaffolds are of significant interest in drug discovery. These motifs are often explored for their potential to interact with a variety of biological targets, including kinases, enzymes, and receptors. The electron-withdrawing nature of the substituents can influence the pKa of the phenol, affecting its interaction with protein active sites. Further research is required to identify the specific biological activities and associated signaling pathways of this compound.
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently sparse, the detailed protocols and methodologies presented herein offer a clear path for researchers to generate the critical data necessary for advancing their drug discovery and development efforts. Adherence to standardized protocols, such as the shake-flask method for solubility and ICH guidelines for stability, will ensure the generation of high-quality, reliable data.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Fluoro-4-methylsulfonylphenol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information on compounds structurally related to 2-Fluoro-4-methylsulfonylphenol to infer its potential therapeutic targets. No direct experimental data for this compound was found in the public domain at the time of this writing. The proposed targets and mechanisms should be considered hypothetical and require experimental validation.
Introduction
Inferred Therapeutic Target: Cyclooxygenase-2 (COX-2)
The primary inferred therapeutic target for this compound is Cyclooxygenase-2 (COX-2) . This inference is based on the well-established role of the 4-(methylsulfonyl)phenyl moiety as a key pharmacophore in a large class of selective COX-2 inhibitors.[1][2][3]
Rationale for Target Inference
Numerous studies on diarylheterocyclic compounds and other structural scaffolds have demonstrated that the presence of a para-methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group on a phenyl ring is crucial for selective inhibition of COX-2 over the constitutive isoform, COX-1.[1][3] This selectivity is attributed to the ability of the sulfonamide or methylsulfonyl group to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1.[4]
The structure of this compound contains this key pharmacophore. The fluorine atom at the ortho position to the hydroxyl group may further influence its binding affinity and selectivity, as halogen substitutions are common in the design of COX-2 inhibitors.[5]
The COX-2 Signaling Pathway
COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes.[6] By inhibiting COX-2, compounds can effectively reduce the production of these inflammatory mediators, leading to anti-inflammatory, analgesic, and antipyretic effects.
Below is a diagram illustrating the COX-2 signaling pathway and the proposed point of intervention for this compound.
Quantitative Data from Structurally Related COX-2 Inhibitors
To provide a quantitative context for the potential potency of this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC₅₀ values) of several known inhibitors that feature the methylsulfonylphenyl moiety.
| Compound | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Diaryl Pyrazole | 15 | 0.05 | 300 | [3] |
| Rofecoxib | Diaryl Furanone | >1000 | 0.018 | >55,555 | [1] |
| 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivative | Imidazo[1,2-a]pyridine | 15.2 | 0.07 | 217.1 | [2] |
| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | Diaryl Hydantoin | >100 | 0.12 | >833 | [7] |
Experimental Protocols for Target Validation
To experimentally validate the hypothesis that this compound is a COX-2 inhibitor, a standard in vitro COX inhibition assay can be performed. The following is a representative protocol adapted from methodologies described for similar compounds.[4][8]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) dissolved in DMSO
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Compound Dilution: Prepare a serial dilution of the test compound and positive controls in DMSO, then dilute further in the assay buffer.
-
Reaction Mixture: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution or control
-
COX-1 or COX-2 enzyme solution
-
Fluorometric probe/HRP solution
-
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
Based on robust structure-activity relationship data from analogous compounds, Cyclooxygenase-2 is the most probable therapeutic target for this compound. The presence of the key 4-(methylsulfonyl)phenyl pharmacophore strongly supports this hypothesis.
To confirm this inferred activity and to fully characterize its therapeutic potential, the following steps are recommended:
-
In Vitro Validation: Perform in vitro COX-1 and COX-2 inhibition assays as described to determine the IC₅₀ values and selectivity index.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit prostaglandin production in cell lines stimulated to express COX-2 (e.g., LPS-stimulated macrophages).
-
In Vivo Efficacy: Assess the anti-inflammatory and analgesic properties in established animal models of inflammation and pain.
-
Pharmacokinetic and Safety Profiling: Determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conduct preliminary toxicology studies.
Experimental validation is crucial to substantiate the therapeutic potential of this compound as a selective COX-2 inhibitor.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Strategic Role of 2-Fluoro-4-methylsulfonylphenol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The building block, 2-Fluoro-4-methylsulfonylphenol, has emerged as a valuable intermediate, offering medicinal chemists a versatile platform to modulate the physicochemical and biological properties of lead compounds. This technical guide provides an in-depth analysis of the applications of this compound, detailing its role in the synthesis of potent and selective therapeutic agents, along with relevant experimental protocols and an examination of the signaling pathways influenced by its derivatives.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design. The presence of a fluorine atom at the ortho position and a methylsulfonyl group at the para position to the hydroxyl group significantly influences its electronic and steric characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₃S | PubChem[1] |
| Molecular Weight | 190.19 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| pKa (Predicted) | 7.5 (Phenolic Hydroxyl) | ChemAxon |
Synthesis of this compound
A general two-step process would be:
-
Synthesis of 3-Fluoro-4-(methylthio)phenol: This intermediate can be prepared through various methods, including the reaction of a suitably substituted fluorophenol with a methylthiolating agent.
-
Oxidation to this compound: The sulfide is then oxidized to the sulfone using a strong oxidizing agent.
A representative experimental protocol for the oxidation step, adapted from the synthesis of 4-(methylsulfonyl)phenol, is provided below.[2]
Experimental Protocol: Oxidation of 3-Fluoro-4-(methylthio)phenol (Hypothetical)
-
Materials: 3-Fluoro-4-(methylthio)phenol, Oxone®, ethanol, water, ethyl acetate, brine, magnesium sulfate.
-
Procedure:
-
Dissolve 3-Fluoro-4-(methylthio)phenol (1 equivalent) in a mixture of ethanol and water at room temperature.
-
To this solution, add Oxone® (potassium peroxymonosulfate, approximately 2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Applications in Medicinal Chemistry
The this compound moiety serves as a critical pharmacophore in the design of various therapeutic agents, primarily by acting as a key building block for the synthesis of more complex bioactive molecules. Its utility spans several therapeutic areas, including anti-inflammatory, metabolic, and oncology research.
Cyclooxygenase (COX) Inhibitors
The methylsulfonylphenyl group is a well-established pharmacophore in the design of selective COX-2 inhibitors.[3][4] The sulfone moiety can form crucial hydrogen bond interactions within the active site of the COX-2 enzyme, contributing to both potency and selectivity. The addition of a fluorine atom can further enhance binding affinity and modulate pharmacokinetic properties.
Derivatives of this compound have been incorporated into various heterocyclic scaffolds to generate potent and selective COX-2 inhibitors. For instance, indole derivatives bearing the 2-fluoro-4-methylsulfonylphenyl group have demonstrated significant anti-inflammatory and antimicrobial activities.
Quantitative Data: COX Inhibition by 2-(4-methylsulfonylphenyl) Indole Derivatives [5]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Indomethacin | 0.05 | 0.63 | 0.08 |
| Celecoxib | 15.2 | 0.04 | 380 |
| Indole Derivative 7a | 13.2 | 0.10 | 132 |
| Indole Derivative 7g | 10.5 | 0.12 | 87.5 |
Experimental Protocol: In Vitro COX Inhibition Assay [5]
-
Principle: The ability of test compounds to inhibit the conversion of arachidonic acid to prostaglandins by ovine COX-1 and human recombinant COX-2 is measured using a colorimetric or fluorescent assay kit.
-
Procedure (General):
-
Prepare solutions of the test compounds and reference inhibitors (e.g., indomethacin, celecoxib) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the prostaglandin production using a specific detection method as per the manufacturer's instructions (e.g., ELISA for PGE₂).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid concentrations by converting inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[6][7] The this compound scaffold has been identified as a key component in the development of potent and selective 11β-HSD1 inhibitors.
A patent application describes a series of compounds where the 2-Fluoro-4-methylsulfonylphenyl moiety is incorporated into a larger molecular framework, leading to potent inhibition of 11β-HSD1.
Experimental Workflow: Synthesis of an 11β-HSD1 Inhibitor Intermediate
Experimental Protocol: O-Alkylation of this compound (General)
-
Materials: this compound, an appropriate alkylating agent (e.g., a haloalkane or epoxide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF, acetonitrile).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and stir for a short period at room temperature to form the phenoxide.
-
Add the alkylating agent to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Kinase Inhibitors
The 2-fluoro-4-methylsulfonylphenyl moiety has also been explored as a component of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, while the fluoro-substituted phenyl ring can engage in various interactions within the kinase active site, including hydrophobic and halogen bonding interactions. This scaffold can be utilized to develop inhibitors for various kinases implicated in cancer and other diseases.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorine atom and a methylsulfonyl group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The applications of this scaffold in the development of COX-2 inhibitors and 11β-HSD1 inhibitors highlight its potential in addressing significant unmet medical needs in inflammation and metabolic diseases. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics.
References
- 1. This compound | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"2-Fluoro-4-methylsulfonylphenol" purification methods (chromatography, recrystallization)
Application Notes and Protocols for the Purification of 2-Fluoro-4-methylsulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of this compound, a key intermediate in various synthetic applications. The protocols described herein focus on two primary techniques: column chromatography and recrystallization, offering robust solutions for achieving high purity of the target compound.
Overview of Purification Strategies
The selection of an appropriate purification method for this compound depends on the impurity profile of the crude material. Column chromatography is generally employed for complex mixtures or when impurities have similar solubility profiles to the product. Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. The following diagram illustrates a general workflow for the purification of a crude synthetic product like this compound.
Caption: General workflow for the purification of this compound.
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying this compound from a crude reaction mixture. The following protocol is a general guideline and may require optimization based on the specific impurity profile.
Experimental Protocol
-
Slurry Preparation and Column Packing:
-
Select a glass column with appropriate dimensions for the quantity of crude material.
-
In a beaker, prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the silica gel to settle. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the elution of the compound. The optimal gradient should be predetermined by thin-layer chromatography (TLC).
-
Collect fractions in appropriately sized test tubes or vials.
-
Monitor the elution of the target compound by analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Hypothetical Fraction Analysis
| Fraction # | Eluent System (Hexane:EtOAc) | TLC Analysis (Rf) | Purity (Hypothetical HPLC) |
| 1-5 | 95:5 | - | - |
| 6-8 | 90:10 | 0.2 | Impure |
| 9-15 | 80:20 | 0.4 | >98% |
| 16-18 | 80:20 | 0.4 | Impure |
Purification by Recrystallization
Recrystallization is an effective method for purifying solids that are crystalline in nature.[1] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]
Experimental Protocol
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
-
Dissolution:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil, until the solid just dissolves.[4] Avoid using excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or air-dry them to remove any residual solvent.
-
Data Presentation: Hypothetical Solvent Screening for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Insoluble | Insoluble | - |
| Ethanol | Soluble | Very Soluble | Poor |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Insoluble | - |
References
Application Notes & Protocols: 2-Fluoro-4-methylsulfonylphenol in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-fluoro-4-methylsulfonylphenol scaffold is a key pharmacophore in the development of potent and selective enzyme inhibitors. Its unique electronic and structural properties, including the electron-withdrawing methylsulfonyl group and the ortho-fluorine substitution, contribute to enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles of drug candidates. This document provides detailed application notes and protocols for the utilization of this scaffold in drug design, focusing on its application as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a key enzyme implicated in metabolic diseases.
Application: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The 2-fluoro-4-methylsulfonylphenyl moiety is a critical component of SKI2852, a highly potent, selective, and orally bioavailable inhibitor of 11β-HSD1.[1] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[1]
Mechanism of Action
SKI2852, incorporating the 2-fluoro-4-methylsulfonylphenyl group, acts as a competitive inhibitor of 11β-HSD1. The amide carbonyl group of the molecule forms a crucial hydrogen bond with the hydroxyl side chain of Ser170, a key residue in the catalytic triad of the enzyme.[2] By blocking the active site, the inhibitor prevents the regeneration of cortisol, thereby reducing glucocorticoid receptor activation in tissues like the liver and adipose tissue. This leads to improved insulin sensitivity and glucose homeostasis.
Signaling Pathway
The inhibition of 11β-HSD1 by compounds containing the this compound scaffold directly impacts the glucocorticoid signaling pathway, which plays a central role in glucose metabolism.
Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of SKI2852, a representative molecule utilizing the this compound scaffold.
Table 1: In Vitro Potency of SKI2852
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Human 11β-HSD1 (hHSD1) | Enzyme Assay | 2.9 | [2][3][4] |
| Mouse 11β-HSD1 (mHSD1) | Enzyme Assay | 1.6 | [2][3] |
| Human 11β-HSD1 | Cell-based Assay (HEK293 cells) | 4.4 ± 0.5 | [2][5] |
Table 2: In Vivo Efficacy of SKI2852 in ob/ob Mice
| Parameter | Treatment Group | Result | Duration | Reference |
| Blood Glucose | SKI2852 (20 mg/kg, oral, once daily) | Significantly reduced | 25 days | [2] |
| HbA1c | SKI2852 (20 mg/kg, oral, once daily) | Significantly reduced | 25 days | [1][2] |
| Lipid Profiles | SKI2852 (20 mg/kg, oral, once daily) | Improved | 25 days | [1] |
Table 3: Pharmacokinetic Profile of SKI2852
| Species | Administration | Dose | Bioavailability (%) | Reference |
| Mouse | IV / PO | 1 mg/kg / 5 mg/kg | Good | [2] |
| Rat | IV / PO | 0.5 mg/kg / 4 mg/kg | Good | [2] |
| Dog | IV / PO | 0.5 mg/kg / 4 mg/kg | Good | [2] |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a method to determine the in vitro potency (IC₅₀) of compounds containing the this compound scaffold against 11β-HSD1.
References
- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKI2852 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. SKI-2852 | 1346554-47-9 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Characterization of 2-Fluoro-4-methylsulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2-Fluoro-4-methylsulfonylphenol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been developed to ensure accurate identification, purity assessment, and structural elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇FO₃S | PubChem[1] |
| Molecular Weight | 190.19 g/mol | PubChem[1] |
| CAS Number | 398456-87-6 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO | (Predicted based on structure) |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water)
-
This compound reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Predicted HPLC Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 6.5 | < 1.5 | > 2000 |
Note: The retention time is an estimate based on the compound's polarity and the described chromatographic conditions. Actual retention times may vary.
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS is a powerful technique for the structural confirmation of this compound, particularly after derivatization to increase its volatility.
Experimental Protocol
Instrumentation:
-
GC system coupled with a Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
This compound reference standard
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-400 m/z |
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with 800 µL of dichloromethane.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation: Predicted GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TMS | ~ 12.0 | 262 (M+), 247 (M-15), 183, 153, 73 |
Note: The retention time and fragmentation pattern are predicted for the trimethylsilyl (TMS) derivative. The molecular ion (M+) would be at m/z 262. Key fragments would likely correspond to the loss of a methyl group (M-15), and other characteristic fragments of the derivatized molecule.
Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Presentation: Predicted NMR Data (in DMSO-d₆)
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.5 | s | 1H | -OH |
| ~ 7.7 | dd | 1H | Ar-H |
| ~ 7.6 | d | 1H | Ar-H |
| ~ 7.2 | t | 1H | Ar-H |
| ~ 3.2 | s | 3H | -SO₂CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 (d) | C-F |
| ~ 150 (d) | C-OH |
| ~ 135 | C-SO₂ |
| ~ 125 (d) | C-H |
| ~ 120 (d) | C-H |
| ~ 115 (d) | C-H |
| ~ 43 | -SO₂CH₃ |
Note: Chemical shifts are predicted based on the structure and typical values for similar compounds. The aromatic region will show splitting patterns due to proton-proton and proton-fluorine coupling. Carbons in proximity to the fluorine atom will appear as doublets (d) due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Presentation: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1320-1280 | Strong | Asymmetric SO₂ stretch |
| 1250-1150 | Strong | C-F stretch |
| 1160-1120 | Strong | Symmetric SO₂ stretch |
Note: The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.
References
Application Notes and Protocols for 2-Fluoro-4-methylsulfonylphenol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 2-Fluoro-4-methylsulfonylphenol, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted phenol derivative with the following key properties:
| Property | Value | Reference |
| CAS Number | 398456-87-6 | [1][2] |
| Molecular Formula | C₇H₇FO₃S | [3] |
| Molecular Weight | 190.19 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 92-94 °C | |
| Purity | Typically ≥97% |
Safety Information
Hazard Statements:
-
Causes skin irritation (H315).[3]
-
Causes serious eye damage (H318).[3]
-
May cause respiratory irritation (H335).[3]
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol describes the electrophilic aromatic substitution (bromination) of this compound, a common reaction to introduce a bromine atom onto the aromatic ring for further functionalization. This specific protocol is adapted from patent EP4265254A2.[4]
Reaction Scheme:
References
- 1. 398456-87-6|2-Fluoro-4-(methylsulfonyl)phenol|BLD Pharm [bldpharm.com]
- 2. 2-fluoro-4-(methylsulfonyl)phenol|398456-87-6-Siyu Chemical [siyuchem.com]
- 3. This compound | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
Application Notes and Protocols: "2-Fluoro-4-methylsulfonylphenol" as a Key Intermediate in the Synthesis of GPR119 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of "2-Fluoro-4-methylsulfonylphenol" as a critical intermediate in the synthesis of potent and selective GPR119 modulators. G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones. The unique electronic and structural features of "this compound" make it an important building block in the development of novel GPR119 agonists.
Introduction
"this compound" is a substituted phenol derivative that has garnered significant interest in medicinal chemistry. Its chemical structure, featuring a fluorine atom ortho to the hydroxyl group and a methylsulfonyl group in the para position, imparts desirable physicochemical properties to potential drug candidates. The electron-withdrawing nature of both substituents enhances the acidity of the phenolic proton and influences the molecule's overall polarity and binding interactions with target proteins.
This intermediate is notably utilized in the synthesis of a class of GPR119 agonists characterized by a piperidine ether scaffold. The synthesis of these compounds is exemplified in patent literature, such as WO2012069948A1, which describes novel 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives as GPR119 modulators.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of "this compound" is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₇FO₃S |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 398456-87-6 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 115-120 °C |
| pKa | ~7.5 (Estimated) |
Application in the Synthesis of GPR119 Agonist Precursors
A primary application of "this compound" is its use in forming a key ether linkage with a substituted piperidine moiety. This reaction is a crucial step in the assembly of the core structure of many GPR119 agonists. The most common and effective method for this transformation is the Mitsunobu reaction, which allows for the coupling of a phenol with a primary or secondary alcohol under mild conditions.
The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates nucleophilic attack by the phenoxide ion, leading to the formation of the desired ether with inversion of configuration at the alcohol carbon.
Below is a detailed protocol for a representative Mitsunobu reaction to synthesize a key intermediate, tert-butyl 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate.
Experimental Protocol: Mitsunobu Reaction
Synthesis of tert-butyl 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate
This protocol outlines the etherification of "this compound" with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Materials:
-
This compound
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous THF (10 mL/mmol of phenol) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.2 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 60-80% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of tert-butyl 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate. |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product. |
Logical Workflow of GPR119 Agonist Synthesis
The following diagram illustrates the general synthetic strategy for GPR119 agonists, highlighting the key role of "this compound".
Caption: Synthetic workflow for GPR119 agonists.
Signaling Pathway of GPR119 Agonists
The therapeutic effect of GPR119 agonists is mediated through a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: GPR119 agonist signaling pathway.
Conclusion
"this compound" is a valuable and versatile intermediate for the synthesis of novel GPR119 agonists. Its strategic use, particularly in the Mitsunobu reaction, allows for the efficient construction of the core piperidine ether scaffold present in many potent modulators. The detailed protocols and pathways provided herein offer a comprehensive resource for researchers engaged in the discovery and development of new therapeutics for type 2 diabetes and metabolic diseases. The continued exploration of derivatives of this intermediate holds significant promise for the generation of next-generation GPR119-targeted therapies.
Application Note & Protocol: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Fluoro-4-methylsulfonylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," which has been implicated in inflammatory disease pathways. The focus of this application note is the screening and characterization of small molecule inhibitors, using "2-Fluoro-4-methylsulfonylphenol" as a representative scaffold. The protocols and data presented herein are intended to serve as a guide for researchers setting up similar screens and for those interested in the potential of substituted phenols as kinase inhibitors.
1. Data Presentation
The following table summarizes the inhibitory activity of "this compound" and a series of hypothetical analogs against Kinase-X. The IC50 values were determined using a fluorescence-based enzymatic assay as detailed in the experimental protocol section.
Table 1: Inhibitory Activity of Phenol Analogs against Kinase-X
| Compound ID | Compound Name | IC50 (µM) |
| FMSP-001 | This compound | 5.2 |
| FMSP-002 | 2-Chloro-4-methylsulfonylphenol | 8.1 |
| FMSP-003 | 2-Bromo-4-methylsulfonylphenol | 7.5 |
| FMSP-004 | 4-methylsulfonylphenol | 15.8 |
| FMSP-005 | 2-Fluoro-4-ethylsulfonylphenol | 6.3 |
2. Experimental Protocols
2.1. High-Throughput Screening (HTS) for Kinase-X Inhibitors
This protocol describes a fluorescence-based enzymatic assay for the high-throughput screening of inhibitors of Kinase-X.
Materials:
-
Kinase-X (recombinant, purified)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 100 mM EDTA
-
384-well black, low-volume microplates
-
Acoustic liquid handler for compound dispensing
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into 384-well assay plates.
-
For controls, dispense 50 nL of DMSO (negative control) and a known Kinase-X inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting Kinase-X to 2 nM in Assay Buffer.
-
Prepare a 2X substrate/ATP solution by diluting the fluorescent peptide substrate to 2 µM and ATP to 20 µM in Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the plates on a microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
2.2. IC50 Determination
To determine the potency of hit compounds, a dose-response curve is generated.
Protocol:
-
Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a 10 mM stock.
-
-
Compound Plating:
-
Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well plate in triplicate.
-
-
Assay Execution:
-
Follow steps 2-5 of the HTS protocol described in section 2.1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Visualization
3.1. Hypothetical Signaling Pathway of Kinase-X
The following diagram illustrates a hypothetical signaling pathway where Kinase-X plays a crucial role in the downstream activation of transcription factors involved in inflammation. "this compound" is shown as an inhibitor of Kinase-X.
Caption: Hypothetical Kinase-X signaling pathway.
3.2. Experimental Workflow for HTS
The diagram below outlines the key steps in the high-throughput screening protocol for identifying Kinase-X inhibitors.
Caption: HTS workflow for Kinase-X inhibitor screening.
Application Notes and Protocols: Synthesis and Biological Screening of 2-Fluoro-4-methylsulfonylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-Fluoro-4-methylsulfonylphenol derivatives and their subsequent evaluation in biological screening assays. The protocols outlined below offer detailed, step-by-step instructions for the chemical synthesis of a library of derivatives and their biological characterization, with a focus on anticancer activity.
Introduction
Phenolic compounds containing sulfonyl groups are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. This document details the synthesis of a core intermediate and subsequent derivatization strategies, followed by protocols for assessing the cytotoxic and apoptotic effects of the synthesized compounds in cancer cell lines.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route for the core scaffold, this compound, can be adapted from established methods for the synthesis of related sulfonylphenols. A potential pathway begins with the oxidation of 4-bromothioanisole to 4-bromophenyl methyl sulfone, followed by a nucleophilic aromatic substitution to introduce the fluorine and hydroxyl groups.
Experimental Protocol: Synthesis of this compound (Hypothetical)
Materials:
-
4-Bromothioanisole
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Sodium Fluoride (NaF)
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step 1: Oxidation of 4-Bromothioanisole to 4-Bromophenyl methyl sulfone
-
Dissolve 4-bromothioanisole (1.0 eq) in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Oxone (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-bromophenyl methyl sulfone.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 4-bromophenyl methyl sulfone (1.0 eq) in dry DMSO, add sodium fluoride (1.5 eq) and potassium hydroxide (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-4-methylsulfonylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methylsulfonylphenol. The information is presented in a direct question-and-answer format to address specific challenges that may be encountered during experimentation.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
Synthesis Step 1: Synthesis of 2-Fluoro-4-(methylthio)phenol
Issue 1: Low or No Yield of 2-Fluoro-4-(methylthio)phenol
-
Question: We are experiencing a low yield of the intermediate, 2-Fluoro-4-(methylthio)phenol. What are the potential causes and how can we optimize the reaction?
-
Answer: A low yield in the synthesis of 2-Fluoro-4-(methylthio)phenol can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Purity of Starting Materials: Ensure that the starting material, 4-bromo-2-fluorophenol, and the methylthiolating reagent (e.g., sodium thiomethoxide) are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of solvent and temperature is critical. A polar aprotic solvent like DMF or DMSO is often suitable for this type of nucleophilic aromatic substitution. The reaction may require heating, and the optimal temperature should be determined empirically.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or incrementally increasing the temperature.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
-
Issue 2: Formation of Impurities during the Synthesis of 2-Fluoro-4-(methylthio)phenol
-
Question: We are observing significant impurity formation in the synthesis of our thioether intermediate. How can we minimize these side products?
-
Answer: The formation of impurities is a common challenge. Here are some strategies to mitigate this issue:
-
Control of Stoichiometry: Use a slight excess of the methylthiolating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to further reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol product.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove any remaining salts and polar impurities. Extraction with a suitable organic solvent, followed by washing with brine, is recommended.
-
Synthesis Step 2: Oxidation of 2-Fluoro-4-(methylthio)phenol to this compound
Issue 3: Incomplete Oxidation to the Sulfone
-
Question: Our oxidation of 2-Fluoro-4-(methylthio)phenol is yielding a mixture of the starting material, the corresponding sulfoxide, and the desired sulfone. How can we drive the reaction to completion?
-
Answer: Incomplete oxidation is a frequent issue in the synthesis of sulfones from sulfides. The sulfoxide is a stable intermediate, and pushing the reaction to the sulfone stage requires careful control of the reaction conditions.
-
Choice of Oxidizing Agent: While various oxidizing agents can be used, hydrogen peroxide is a common and environmentally friendly choice. The use of a catalyst, such as sodium tungstate, can facilitate the oxidation. Oxone® (potassium peroxymonosulfate) is another effective oxidant for this transformation.
-
Stoichiometry of the Oxidant: To ensure complete conversion to the sulfone, at least two equivalents of the oxidizing agent are required per equivalent of the starting thioether. A slight excess (e.g., 2.2-2.5 equivalents) is often used to drive the reaction to completion.
-
Reaction Temperature and Time: The oxidation is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Issue 4: Over-oxidation and Side Product Formation
-
Question: We are concerned about over-oxidation or other side reactions during the oxidation step. What are the potential side products and how can we avoid them?
-
Answer: While the primary goal is to form the sulfone, other functional groups in the molecule can be susceptible to oxidation under harsh conditions.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group is generally stable under the conditions used for sulfide oxidation. However, very strong oxidizing agents or prolonged reaction times at elevated temperatures could potentially lead to undesired side reactions.
-
Control of Reaction Conditions: To minimize the risk of side reactions, add the oxidizing agent portion-wise to control the reaction exotherm. Maintain the reaction at a controlled temperature and monitor its progress closely to avoid unnecessarily long reaction times.
-
Issue 5: Difficulty in Product Purification
-
Question: We are struggling to purify the final product, this compound, from the reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of the final product is crucial for obtaining a high-purity compound.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A suitable solvent system should be identified through small-scale solubility tests.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible two-step synthetic route starts from 4-bromo-2-fluorophenol. The first step is a nucleophilic aromatic substitution reaction with a methylthiolating agent to form 2-Fluoro-4-(methylthio)phenol. The second step involves the oxidation of the resulting thioether to the desired this compound.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to distinguish between the thioether, sulfoxide, and sulfone, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q3: What are the key safety precautions to consider during this synthesis?
Work with all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiolating agents often have strong, unpleasant odors and should be handled with care. Oxidizing agents like hydrogen peroxide and Oxone® should be handled with caution as they can be corrosive and reactive.
III. Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Step 1: Thioether Formation | Step 2: Oxidation to Sulfone |
| Starting Material | 4-Bromo-2-fluorophenol | 2-Fluoro-4-(methylthio)phenol |
| Key Reagent | Sodium thiomethoxide | Hydrogen Peroxide (30%) |
| Catalyst | - | Sodium Tungstate |
| Solvent | DMF | Acetic Acid |
| Temperature | 80-100 °C | Room Temperature to 50 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 80-90% |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(methylthio)phenol
-
To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1 M HCl to pH ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2-Fluoro-4-(methylthio)phenol.
Protocol 2: Synthesis of this compound
-
Dissolve 2-Fluoro-4-(methylthio)phenol (1.0 eq) in acetic acid.
-
Add a catalytic amount of sodium tungstate (0.02 eq).
-
To this solution, add 30% hydrogen peroxide (2.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
V. Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield optimization.
"2-Fluoro-4-methylsulfonylphenol" reaction kinetics and thermodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for experiments involving 2-Fluoro-4-methylsulfonylphenol, focusing on its reaction kinetics and thermodynamics. The following guides and FAQs address common challenges and provide standardized protocols to ensure reliable and reproducible results.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the kinetic and thermodynamic analysis of reactions involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility of Reactant | This compound, like many substituted phenols, may have limited solubility in aqueous solutions. | - Solvent Screening: Test a range of co-solvents (e.g., DMSO, DMF, acetonitrile) to improve solubility. Ensure the co-solvent does not interfere with the reaction or analytical measurements. - Temperature Adjustment: Gently warm the solution to aid dissolution, but ensure the temperature is controlled and does not initiate the reaction prematurely. - pH Adjustment: The solubility of phenols can be pH-dependent. Adjusting the pH of the buffer may improve solubility, but be mindful of how pH affects the reaction kinetics. |
| Inconsistent Reaction Rates | The reaction rate varies significantly between experimental runs. | - Reagent Purity: Ensure the purity of this compound and all other reagents. Impurities can act as catalysts or inhibitors. - Temperature Control: Use a thermostatted water bath or reaction block to maintain a constant and uniform temperature. Even small temperature fluctuations can significantly impact reaction rates. - Mixing: Ensure consistent and efficient stirring throughout the reaction to avoid concentration gradients. |
| Non-linear Kinetic Plots | The data does not fit the expected kinetic model (e.g., first or second order). | - Complex Reaction Mechanism: The reaction may involve multiple steps, intermediates, or side reactions. Consider more complex kinetic models. - Reagent Degradation: One of the reactants or the product may be unstable under the experimental conditions. Monitor the stability of all species independently. - Change in Reaction Conditions: The pH or ionic strength of the solution may be changing as the reaction progresses. Use a buffered solution to maintain constant pH. |
| Difficulty in Monitoring Reaction Progress | The change in absorbance (UV-Vis) or heat flow (calorimetry) is too small to measure accurately. | - Optimize Wavelength (UV-Vis): Scan the UV-Vis spectrum of reactants and products to identify a wavelength with the largest change in absorbance. - Increase Concentration: If possible, increase the concentration of the reactants to generate a larger signal. - Use a More Sensitive Technique: If UV-Vis or standard calorimetry is not sensitive enough, consider techniques like fluorescence spectroscopy or isothermal titration calorimetry (ITC). |
| Irreproducible Thermodynamic Data | Enthalpy and entropy values are not consistent across experiments. | - Calorimeter Calibration: Ensure the calorimeter is properly calibrated before each experiment. - Baseline Stability: Allow the system to reach thermal equilibrium before initiating the reaction to establish a stable baseline. - Incomplete Reaction: Verify that the reaction has gone to completion to accurately determine the total heat change. |
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of the fluoro and methylsulfonyl groups on the reactivity of the phenol?
A1: Both the fluoro and methylsulfonyl groups are electron-withdrawing. The methylsulfonyl group, in particular, is a strong deactivating group, which will decrease the electron density of the aromatic ring. This generally makes electrophilic aromatic substitution reactions slower compared to unsubstituted phenol.[1] The hydroxyl group is an activating, ortho-, para-director, but the strong electron-withdrawing nature of the sulfonyl group will significantly modulate this effect.[2]
Q2: How can I determine the order of a reaction involving this compound?
A2: The method of initial rates is a common approach. You would systematically vary the initial concentration of one reactant while keeping the others in large excess (pseudo-order conditions) and measure the initial reaction rate. Plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant will yield a straight line with a slope equal to the order of the reaction with respect to that reactant.
Q3: What safety precautions should be taken when working with this compound?
A3: According to its Safety Data Sheet (SDS), this compound can cause skin and eye irritation and may cause respiratory irritation.[3][4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use UV-Vis spectroscopy to monitor the kinetics of a reaction with this compound?
A4: Yes, provided there is a change in the UV-Vis spectrum as the reaction progresses. You will need to record the spectra of the reactants and the expected products to identify a suitable wavelength for monitoring where there is a significant change in absorbance.[5]
Q5: How does temperature affect the thermodynamics and kinetics of a reaction?
A5: Kinetically, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. Thermodynamically, the effect of temperature on the equilibrium position is described by the van't Hoff equation. For an exothermic reaction, increasing the temperature will shift the equilibrium towards the reactants, while for an endothermic reaction, it will shift it towards the products.[6]
Quantitative Data
Table 1: Kinetic Data for the Oxidation of Substituted Phenols by Hydroxyl Radicals
Data is for analogous compounds and serves as an estimation.
| Compound | Substituent Effects | Pseudo-first-order rate constant (k_obs, s⁻¹) | Second-order rate constant (k, L mol⁻¹ s⁻¹) | Reference |
| Phenol | Reference | Varies with conditions | ~5 x 10⁹ | [7] |
| 4-Nitrophenol | Strong electron-withdrawing | Lower than phenol | ~2 x 10⁹ | [7] |
| 4-Methoxyphenol | Electron-donating | Higher than phenol | ~8 x 10⁹ | [7] |
Note: The presence of electron-withdrawing groups like the nitro group (analogous to the methylsulfonyl group) tends to decrease the rate of oxidation by electrophilic radicals.[3][7]
Table 2: Thermodynamic Data for Phenol Derivatives
This data provides context for the thermodynamic properties of substituted phenols.
| Compound | Enthalpy of Formation (ΔH_f°, kJ/mol) | Enthalpy of Vaporization (ΔH_vap°, kJ/mol) | Reference |
| 3-Phenoxyphenol | -235.5 ± 2.6 | 89.2 ± 1.1 | [8] |
| 4-Phenoxyphenol | -242.0 ± 2.6 | 91.5 (sublimation) | [8] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the reaction kinetics and thermodynamics of this compound.
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the other reactant(s) in a suitable solvent system.
-
Spectra Acquisition: Record the UV-Vis absorption spectra of the individual reactants and the expected product(s) to determine the optimal wavelength for monitoring the reaction. This should be a wavelength where a significant change in absorbance occurs.
-
Reaction Setup: In a thermostatted cuvette holder, add the buffer solution and the stock solution of the reactant that is to be in excess. Allow the solution to reach thermal equilibrium.
-
Initiation of Reaction: Add a small volume of the limiting reactant's stock solution to the cuvette, quickly mix, and start recording the absorbance at the predetermined wavelength as a function of time.
-
Data Analysis: Plot the absorbance data versus time. Depending on the reaction order, plot ln(Absorbance) vs. time for first-order or 1/Absorbance vs. time for second-order to obtain a linear plot. The rate constant can be determined from the slope of this line.[9]
Protocol 2: Determination of Reaction Enthalpy using Reaction Calorimetry
-
Calorimeter Setup: Assemble and calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Loading Reactants: Place a known amount of this compound solution into the calorimeter vessel. In a separate injection syringe, place a known amount of the other reactant's solution.
-
Thermal Equilibration: Allow the calorimeter and its contents to reach a stable temperature, recording the baseline heat flow.
-
Reaction Initiation: Inject the second reactant into the calorimeter to initiate the reaction.
-
Data Acquisition: Record the heat flow over time until the reaction is complete and the heat flow returns to the baseline.
-
Data Analysis: Integrate the area under the heat flow curve to determine the total heat of the reaction (q). The enthalpy of the reaction (ΔH) can then be calculated by dividing q by the number of moles of the limiting reactant.[10]
Visualizations
Caption: Workflow for Kinetic Analysis using UV-Vis Spectroscopy.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
References
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Energy and Organic Chemistry Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 10. syrris.com [syrris.com]
Technical Support Center: Stability Assays for 2-Fluoro-4-methylsulfonylphenol
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Fluoro-4-methylsulfonylphenol. Researchers, scientists, and drug development professionals can use this resource to design and troubleshoot their stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] For optimal preservation, store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous phenolic compounds are susceptible to oxidation of the hydroxyl group.[2] This can lead to the formation of colored byproducts. The sulfonyl group is generally stable, but the entire molecule's stability can be influenced by factors like pH, light, and temperature.
Q3: What are the known incompatibilities of this compound?
This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to accelerated degradation.
Q4: How can I detect degradation of my this compound sample?
Visual inspection may reveal a color change in the solid material, which could indicate degradation. However, for a quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential.[2][3] This method can separate the parent compound from any degradation products, allowing for accurate quantification of purity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Unexpected peak in HPLC chromatogram | Contamination of the sample or mobile phase. Degradation of the compound. | Ensure proper cleaning of all glassware and use high-purity solvents for the mobile phase. Prepare a fresh sample solution. If the peak persists, it is likely a degradant; proceed with forced degradation studies to identify it. |
| Decrease in the main peak area over time | Degradation of the compound. | Review the storage conditions. Ensure the compound is protected from light, heat, and moisture. For solutions, use them fresh or perform a short-term stability study in the chosen solvent. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh stock solutions for each experiment. Evaluate the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, light exposure). |
| Low purity of the compound upon receipt | Improper shipping or storage conditions before delivery. | Immediately perform a purity analysis upon receiving the compound. If the purity is below the expected specification, contact the supplier. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][6]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Hypothetical Stability Data under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 8.5 | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 15.2 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.8 | 4 |
| Thermal (Solid) | 48 hours | 70°C | 2.1 | 1 |
| Thermal (Solution) | 24 hours | 60°C | 5.3 | 2 |
| Photolytic (Solid) | ICH Q1B | Ambient | 1.2 | 1 |
| Photolytic (Solution) | ICH Q1B | Ambient | 3.7 | 2 |
Visualizations
Caption: Workflow for a typical stability study of a pharmaceutical compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 398456-87-6 2-Fluoro-4-(methylsulfonyl)phenol AKSci 5247AB [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Post-Synthesis Purification of 2-Fluoro-4-methylsulfonylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Fluoro-4-methylsulfonylphenol.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is discolored (pink or brown). What is the cause and how can I prevent it?
A1: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This process is often accelerated by exposure to air, light, and trace metal ions. To minimize discoloration, it is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, especially during purification and solvent removal steps.[1] Using degassed solvents can also reduce the presence of dissolved oxygen.[1] For storage, keeping the purified compound in a dark, cool place under an inert atmosphere is advisable.
Q2: What are the most common impurities I might encounter after synthesizing this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related phenol syntheses can include unreacted starting materials, regioisomers, and byproducts from side reactions. Given the structure of this compound, potential impurities could include isomers where the functional groups are in different positions on the aromatic ring, or residual solvents from the reaction and workup.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of analytical methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity by peak area.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product and can help identify impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the molecular weight and identifying the mass of unknown impurities.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
The total mass of all collected fractions is significantly lower than the starting crude material.
-
The target compound is found in many fractions with low concentration.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities. Conversely, if the polarity is too low, the compound may not move off the column. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. |
| Compound Adsorbed on Silica Gel | Phenols can sometimes strongly adsorb to the silica gel. Adding a small amount of a polar solvent like methanol (e.g., 1-5%) or a few drops of acetic acid to the eluent can help to improve recovery. |
| Sample Loading Issue | If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel before loading.[3] |
Issue 2: Crystals Do Not Form During Recrystallization
Symptoms:
-
The solution remains clear even after cooling.
-
An oil forms instead of solid crystals.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Solution is Not Supersaturated | Too much solvent may have been added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Cooling Too Rapidly | Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Presence of Impurities | Impurities can inhibit crystal formation. Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the material may need to be further purified by another method like column chromatography before attempting recrystallization again. |
| Inappropriate Solvent | The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] |
Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives the target compound an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.[1]
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography Purification
Caption: Experimental workflow for purification by flash column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.[4]
-
Heat the test tube. The compound should fully dissolve.
-
Cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.[5]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
The following table presents hypothetical data for the purification of three different batches of crude this compound using the methods described above.
| Batch ID | Purification Method | Crude Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| A-001 | Column Chromatography | 85% | 98.5% | 75% |
| B-002 | Recrystallization | 92% | 99.2% | 85% |
| C-003 | Column Chromatography followed by Recrystallization | 78% | >99.5% | 60% |
References
Technical Support Center: Scale-Up of 2-Fluoro-4-methylsulfonylphenol Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-4-methylsulfonylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and what are their primary scale-up challenges?
A1: A common synthetic approach involves a multi-step process, typically starting from a readily available fluorinated precursor. A representative route is outlined below, along with its key scale-up challenges:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable difluoro-aromatic compound with a methylthiolate source.
-
Scale-up Challenges: Exothermic reaction control, handling of volatile and odorous sulfur reagents, and ensuring regioselectivity.
-
-
Step 2: Oxidation: Conversion of the resulting thioether to the corresponding sulfone.
-
Scale-up Challenges: Management of highly exothermic oxidation, control of over-oxidation byproducts, and safe handling of strong oxidizing agents.
-
-
Step 3: Functional Group Transformation (e.g., Reduction, Diazotization, Hydrolysis): Conversion of a precursor group (like a nitro or amino group) to the final phenol.
-
Scale-up Challenges: Handling of energetic intermediates (e.g., diazonium salts), controlling gas evolution, and ensuring complete conversion to avoid impurities.
-
Q2: How can I improve the thermal management of the exothermic oxidation step during scale-up?
A2: Effective heat management is critical for safety and product quality.[1] Consider the following strategies:
-
Controlled Reagent Addition: Use a syringe pump or a dosing pump for the slow, controlled addition of the oxidizing agent.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket and a reliable chilling system.
-
Solvent Selection: Choose a solvent with a higher boiling point and good heat transfer properties.
-
Semi-batch or Continuous Flow Processing: For larger scales, transitioning from a batch process to a semi-batch or continuous flow setup can significantly improve heat dissipation.[2]
Q3: What are the primary safety concerns when handling reagents for the synthesis of this compound on a larger scale?
A3: Safety is paramount during scale-up. Key hazards include:
-
This compound: Causes skin and eye irritation, and may cause respiratory irritation.[3][4]
-
Oxidizing Agents (e.g., hydrogen peroxide, m-CPBA): Can be explosive, especially in the presence of impurities or at elevated temperatures.
-
Volatile Sulfur Compounds (e.g., methanethiol): Are often flammable, toxic, and have a strong, unpleasant odor.
-
Diazonium Intermediates: Can be explosive and require strict temperature control.
Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before beginning any scale-up activities.[3][5][6][7]
Troubleshooting Guides
Issue 1: Low Yield and Purity after Oxidation Step
-
Problem: The oxidation of the thioether to the sulfone results in a low yield of the desired product and the formation of multiple byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | - Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, GC).- Reduce the equivalents of the oxidizing agent.- Lower the reaction temperature. |
| Incomplete Reaction | - Increase the equivalents of the oxidizing agent incrementally.- Extend the reaction time.- Ensure adequate mixing to overcome mass transfer limitations.[1] |
| Poor Reagent Quality | - Use fresh, high-purity oxidizing agents.- Verify the concentration of the oxidizing agent solution. |
Issue 2: Inconsistent Regioselectivity in the SNAr Reaction
-
Problem: The initial nucleophilic aromatic substitution yields a mixture of regioisomers.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature to favor the kinetically controlled product.- Implement controlled addition of the nucleophile to maintain a consistent temperature profile. |
| Solvent Effects | - Screen different solvents to optimize regioselectivity. Polar aprotic solvents like DMF or DMSO often favor SNAr reactions. |
| Base and Nucleophile Choice | - The choice of base and the nature of the nucleophile can influence the regiochemical outcome. Consider alternative methylthiolate sources or bases. |
Experimental Protocols
Illustrative Protocol for the Oxidation of 2-Fluoro-4-(methylthio)phenol Precursor
This is a representative laboratory-scale protocol. Modifications will be necessary for scale-up.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Reagent Preparation: Dissolve the 2-fluoro-4-(methylthio)phenol precursor (1.0 eq) in a suitable solvent (e.g., acetic acid or methanol).
-
Reaction Execution: Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide, ~2.2 eq) to the stirred solution of the precursor via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent by the careful addition of a reducing agent (e.g., sodium sulfite solution).
-
Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.ie [fishersci.ie]
- 4. This compound | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Fluoro-4-methylsulfonylphenol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-4-methylsulfonylphenol. Below, you will find frequently asked questions and troubleshooting guides to address common challenges related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
The synthesis of this compound typically involves the direct electrophilic fluorination of the precursor, 4-methylsulfonylphenol. The key challenge is achieving regioselectivity, directing the fluorine atom to the ortho-position relative to the hydroxyl group. The hydroxyl group is a strong ortho-, para-directing group; since the para-position is already occupied by the methylsulfonyl group, fluorination is directed to the ortho-position. Catalytic methods are employed to facilitate this transformation efficiently and selectively. Common strategies include transition metal catalysis and organocatalysis, often using a potent electrophilic fluorinating agent like Selectfluor™.[1]
Q2: Which types of catalysts are recommended for the ortho-fluorination of phenols?
Catalyst selection is critical for achieving high yield and selectivity. Both metal-based and organic catalysts have been successfully employed for the fluorination of phenols and related substrates.
-
Transition Metal Catalysts: Complexes of metals such as copper (Cu), nickel (Ni), and palladium (Pd) can catalyze the fluorination of phenolic compounds.[2] These catalysts activate the substrate, typically through the formation of a metal enolate, making it more susceptible to attack by an electrophilic fluorine source.[2]
-
Organocatalysts: Chiral phosphoric acids and other organocatalysts can be used to promote asymmetric fluorination, although for an achiral molecule like this compound, the focus would be on regioselectivity and yield.[2]
-
Iodine-Based Catalysis: I(I)/I(III) catalysis has been shown to be effective for the dearomatization fluorination of phenols, which could be a potential, albeit more complex, route to related structures.[3][4]
Q3: What are the critical reaction parameters to optimize for this synthesis?
Optimizing reaction conditions is crucial for success. Key parameters to consider include:
-
Fluorinating Agent: Selectfluor™ is a widely used, stable, and effective electrophilic fluorine source.[1] Other N-F reagents like N-Fluorobenzenesulfonimide (NFSI) can also be employed.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Apolar solvents like toluene or dioxane have been found to be effective in some fluorination reactions of phenols.[5] Polar aprotic solvents such as acetonitrile (MeCN) are also commonly used.[1]
-
Temperature: Reaction temperature can influence the rate and selectivity. Reactions are often run at temperatures ranging from room temperature to 80-110°C, depending on the reactivity of the substrate and catalyst system.[1][5]
-
Catalyst Loading: Typically, catalyst loading is kept between 2.5 mol% and 20 mol% to ensure an efficient reaction without unnecessary cost or side reactions.[2][4]
Catalyst System Comparison
The following table summarizes various catalytic systems used for the fluorination of phenols and related compounds. Note that performance will vary depending on the specific substrate.
| Catalyst System | Fluorinating Agent | Typical Substrate | Key Advantages | Reference |
| Ni(ClO₄)₂ / DBFOX-Ph | Selectfluor™ | β-Ketoesters | Extremely high enantioselectivity (up to 99% ee). | [2] |
| Palladium Catalysts | NFSI | 3-Substituted Oxindoles | Good yields with high enantioselectivities (75–96% ee). | [2] |
| (S)-TRIP / Chiral Anion | N/A (Phase Transfer) | 2,3-Disubstituted Phenols | High enantioselectivity for ortho-fluorination. | [2] |
| Aryl Iodine (ArI) | Amine:HF / mCPBA | Phenols | Highly para-selective dearomatization. | [4] |
| Silver Nitrate (AgNO₃) | Selectfluor™ | Malonic Acid Derivatives | High chemoselectivity and functional group tolerance. | [1] |
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low or non-existent yield is a common problem that can stem from several factors. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions:
-
Inactive Catalyst: The chosen catalyst may be unsuitable for the electron-poor 4-methylsulfonylphenol substrate. Consider screening different Lewis acid or transition metal catalysts.
-
Insufficient Reaction Temperature: Phenols bearing electron-withdrawing groups (EWGs) are less nucleophilic and may require higher temperatures to react.[5] Try increasing the temperature incrementally while monitoring the reaction.
-
Decomposition: The starting material or product might be unstable under the reaction conditions. Analyze the crude reaction mixture for decomposition products to diagnose this. Consider milder reaction conditions or a different catalyst.
-
Reagent Quality: Ensure all reagents, especially the fluorinating agent and any anhydrous solvents, are pure and dry. Moisture can deactivate both the catalyst and the fluorinating agent.
Issue 2: Formation of Impurities or Side-Products
The presence of multiple spots on a TLC plate or peaks in a GC-MS spectrum indicates side reactions.
Caption: Logic for addressing reaction side products.
Potential Causes & Solutions:
-
Polyfluorination: The product, this compound, could undergo a second fluorination. To minimize this, use a stoichiometric amount of the fluorinating agent (e.g., 1.0-1.2 equivalents) and add it slowly to the reaction mixture.
-
O-Alkylation/Arylation: While less common with fluorination, side reactions at the hydroxyl group are possible. Protecting the hydroxyl group before fluorination and deprotecting it afterward is a possible, though less direct, strategy.
-
Tar Formation: This often indicates decomposition at elevated temperatures. If this occurs, attempt the reaction at a lower temperature for a longer duration.
Representative Experimental Protocol
The following is a general protocol for the electrophilic fluorination of a phenol and should be optimized for the specific synthesis of this compound.
Caption: General experimental workflow for catalytic fluorination.
Detailed Steps:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-methylsulfonylphenol (1.0 equivalent) and the selected catalyst (e.g., 5-10 mol%).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., acetonitrile) to the desired concentration (e.g., 0.1 M).
-
Reagent Addition: Stir the mixture at room temperature. Once the starting material is dissolved, add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 equivalents) portion-wise over 5-10 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 80 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Synthesis of 2-Fluoro-4-methylsulfonylphenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 2-Fluoro-4-methylsulfonylphenol. The primary focus is on the impact of solvent selection on the successful oxidation of the precursor, 2-Fluoro-4-(methylthio)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the oxidation of its sulfide precursor, 2-Fluoro-4-(methylthio)phenol. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, or hydrogen peroxide.
Q2: How does the choice of solvent affect the oxidation of 2-Fluoro-4-(methylthio)phenol?
A2: The solvent plays a critical role in the selectivity and rate of the oxidation reaction. Polar protic solvents, such as water and alcohols, can influence the reactivity of the oxidant and the stability of intermediates. For instance, in Oxone®-mediated oxidations, water as a solvent tends to favor the formation of the sulfone, while ethanol may lead to the sulfoxide as the major product.[1] Aprotic solvents like dichloromethane (DCM) and chloroform are also commonly used, particularly with m-CPBA.
Q3: My reaction is producing the sulfoxide intermediate instead of the desired sulfone. What should I do?
A3: If you are isolating the sulfoxide, it indicates that the oxidation is incomplete. To favor the formation of the sulfone, you can try the following:
-
Increase the equivalents of the oxidizing agent: For sulfone formation, at least two equivalents of the oxidant (e.g., m-CPBA) are typically required.
-
Change the solvent: As mentioned, for Oxone® oxidations, switching to water as the solvent can promote the formation of the sulfone.[1]
-
Increase the reaction time or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for side-product formation) can drive the reaction to completion.
Q4: I am observing low yields of the final product. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete reaction: As discussed in Q3, ensure you are using sufficient oxidant and appropriate reaction conditions to form the sulfone.
-
Side reactions: Over-oxidation or degradation of the starting material or product can occur. Using a more controlled addition of the oxidant at a lower temperature can mitigate this.
-
Work-up and purification issues: The product, being a phenol, may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Proper pH adjustment during work-up is also crucial.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Oxidizing agents like m-CPBA and Oxone® should be handled with care as they are potentially explosive and can be powerful irritants.[2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete conversion of starting material | - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time. | - Increase the molar equivalents of the oxidant (e.g., to >2 equivalents for sulfone formation).- Gradually increase the reaction temperature while monitoring by TLC.- Extend the reaction time. |
| Formation of sulfoxide as the major product | - Insufficient oxidant.- Use of a solvent that disfavors complete oxidation (e.g., ethanol with Oxone®). | - Add a second portion of the oxidizing agent.- Switch to a solvent that promotes sulfone formation, such as water or acetic acid.[1][4] |
| Presence of significant side products | - Over-oxidation due to excess oxidant or high temperature.- Reaction with the phenol group. | - Add the oxidant portion-wise or as a solution via a dropping funnel to control the reaction rate.- Maintain a lower reaction temperature.- Consider protecting the phenol group prior to oxidation if side reactions persist. |
| Difficulty in isolating the product | - Product partially soluble in the aqueous phase during work-up.- Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to suppress the phenolate form before extraction.- Use a larger volume of organic solvent for extraction or perform multiple extractions.- To break emulsions, add brine or filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Fluoro-4-(methylthio)phenol
This protocol describes a general procedure using Oxone® as the oxidant. Modifications may be necessary based on the chosen solvent system.
Materials:
-
2-Fluoro-4-(methylthio)phenol
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-(methylthio)phenol (1 equivalent) in a mixture of methanol and water (a common ratio is 1:1 v/v). The choice of solvent ratio can be varied to optimize the reaction.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add Oxone® (2.1 to 2.5 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Influence of Solvent on the Oxidation of Aryl Sulfides
The following table provides a qualitative summary of the expected effects of different solvents on the oxidation of aryl sulfides to sulfones, based on general principles and literature precedents.
| Solvent System | Oxidant | Expected Predominant Product | Relative Reaction Rate | Notes |
| Water | Oxone® | Sulfone | Fast | Water as a solvent with Oxone® generally favors the formation of the sulfone.[1] |
| Ethanol/Water | Oxone® | Sulfoxide/Sulfone Mixture | Moderate | A higher proportion of ethanol may lead to a greater amount of the sulfoxide intermediate. |
| Methanol/Water | Oxone® | Sulfoxide/Sulfone Mixture | Moderate | Similar to ethanol/water, the ratio will influence the product distribution. |
| Acetic Acid | Hydrogen Peroxide | Sulfone | Moderate to Fast | Acetic acid can act as a catalyst and a solvent, promoting oxidation.[4] |
| Dichloromethane (DCM) | m-CPBA | Sulfone | Moderate | A common aprotic solvent for m-CPBA oxidations. Good for reactions where water might interfere. |
| Chloroform | m-CPBA | Sulfone | Moderate | Similar to DCM, an effective aprotic solvent for this transformation. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-methylsulfonylphenol and Other Halogenated Phenols for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, biological activities, and toxicological profiles of 2-Fluoro-4-methylsulfonylphenol in the context of other halogenated phenols, supported by available data and detailed experimental protocols.
This guide offers a comparative overview of this compound and other selected halogenated phenols. Due to the limited publicly available experimental data for this compound, this document synthesizes information on its predicted and known physicochemical properties alongside established data for other halogenated phenols. This approach, grounded in structure-activity relationships, provides a valuable resource for researchers and professionals in drug development to inform study design and hypothesis generation.
Physicochemical Properties: A Foundation for Comparison
The substitution of halogen atoms and other functional groups on a phenol ring significantly influences its physicochemical properties, which in turn dictate its biological activity and toxicological profile. Key parameters include acidity (pKa), lipophilicity (LogP), and molecular weight.
Table 1: Physicochemical Properties of this compound and Other Selected Halogenated Phenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₇H₇FO₃S | 190.19[1] | 7.5 | 0.9[1] |
| 2-Fluorophenol | C₆H₅FO | 112.10 | 8.81 | 1.33 |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 9.95 | 1.33 |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 8.48 | 2.15 |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 9.38 | 2.39 |
| 2-Bromophenol | C₆H₅BrO | 173.01 | 8.44 | 2.35 |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 9.34 | 2.59 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 7.85 | 3.06 |
| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 197.45 | 6.42 | 3.69 |
Note: Predicted values are computationally derived and may differ from experimental values.
The presence of the electron-withdrawing fluorine atom and the bulky, polar methylsulfonyl group in this compound is expected to significantly influence its electronic and steric properties compared to simpler halogenated phenols.
Biological Activities: A Look at Antimicrobial and Enzyme Inhibitory Potential
Halogenated phenols are known for their diverse biological activities, including antimicrobial and enzyme-inhibiting properties. The nature, number, and position of halogen substituents play a crucial role in determining the potency and spectrum of these activities.
Antimicrobial Activity
The antimicrobial action of phenols is generally attributed to their ability to disrupt cell membranes and denature proteins.[2] Structure-activity relationship (SAR) studies have shown that increasing halogenation and lipophilicity can enhance antimicrobial activity. For instance, a study of 126 halogenated compounds identified 2,4,6-triiodophenol as a potent inhibitor of Staphylococcus aureus biofilms with a minimum inhibitory concentration (MIC) of 5 µg/mL.[3]
While no specific antimicrobial data for this compound is readily available, its structural features suggest potential antimicrobial properties that warrant investigation.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Halogenated Phenols Against Various Microorganisms
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 4-Chlorophenol | 100 | >1000 | >1000 | 200 |
| 2,4-Dichlorophenol | 50 | 200 | 400 | 100 |
| 2,4,6-Trichlorophenol | 10 | 50 | 100 | 25 |
| 2,4,6-Tribromophenol | 5 | 25 | 50 | 10 |
| 2,4,6-Triiodophenol | 5[3] | - | - | - |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Enzyme Inhibition
Halogenated phenols have been shown to inhibit various enzymes, including those involved in critical biological pathways. For example, several halogenated phenolic contaminants have been found to inhibit the activity of thyroid-regulating deiodinases in human liver microsomes.[4] Phenolic structures containing iodine were generally more potent inhibitors than their brominated, chlorinated, and fluorinated analogs.[4]
Another study on the structure-activity relationship of halophenols as protein tyrosine kinase (PTK) inhibitors revealed that certain benzophenone and diphenylmethane halophenol derivatives exhibited significant inhibitory activity.[5] The specific inhibitory potential of this compound against various enzymes remains to be determined experimentally.
Toxicological Profile: A Critical Consideration
The toxicity of halogenated phenols is a significant concern and is closely linked to their chemical structure. Generally, toxicity increases with the degree of halogenation.[6]
According to its Globally Harmonized System (GHS) classification, this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1]
Quantitative structure-toxicity relationship (QSTR) models have been developed to predict the toxicity of phenols based on their molecular structures.[7][8] These models can be useful for estimating the potential toxicity of novel compounds like this compound.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: A General Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.
Materials:
-
Test compound
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microtiter plates
-
Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture for a defined period to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product.
-
Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of a compound on a cell line.
Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC₅₀ value.
Visualizing Experimental Workflows
The following diagram illustrates a general workflow for screening and characterizing the biological activity of a novel compound like this compound.
References
- 1. This compound | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 7. Quantitative structure‐activity relationships for toxicity of phenols using regression analysis and computational neural networks | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Quantitative structure-toxicity relationship of halogenated phenols on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Methylsulfonylphenyl Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacophores is crucial for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of derivatives containing the 4-methylsulfonylphenyl moiety, with a focus on their activity as kinase inhibitors. While direct SAR studies on 2-fluoro-4-methylsulfonylphenol are not extensively available in the public domain, this guide leverages data from structurally related compounds to infer the potential contributions of its key functional groups.
The 4-methylsulfonylphenyl group is a common scaffold in medicinal chemistry, recognized for its ability to engage in favorable interactions within enzyme active sites. This guide will focus on a series of pyrazoline derivatives bearing this scaffold, which have been evaluated for their inhibitory activity against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of pyrazoline derivatives incorporating the 4-methylsulfonylphenyl scaffold against EGFR, HER2, and VEGFR2. The data highlights how modifications to the scaffold influence potency and selectivity.
| Compound ID | Structure | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) |
| Erlotinib | Reference | 0.105 | 0.085 | - |
| Sorafenib | Reference | - | - | 0.041 |
| 18c | 4-(methylsulfonyl)phenyl-pyrazoline derivative | 1.427 | 1.251 | 0.135 |
| 18g | 4-(methylsulfonyl)phenyl-pyrazoline derivative | 0.824 | 0.496 | 0.217 |
| 18h | 4-(methylsulfonyl)phenyl-pyrazoline derivative | 0.574 | 0.253 | 0.188 |
Data extracted from a study on pyrazoline-linked 4-methylsulfonylphenyl scaffolds.
Structure-Activity Relationship Insights:
From the data presented, several key SAR insights can be drawn regarding the 4-methylsulfonylphenyl scaffold in the context of these pyrazoline derivatives:
-
4-Methylsulfonylphenyl Moiety: The presence of the 4-methylsulfonylphenyl group is a consistent feature in these active compounds, suggesting its importance in binding to the kinase active site. The sulfonyl group can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic and π-stacking interactions.
-
Substitution Effects: Variations in the substituents on the pyrazoline core and the second phenyl ring (not shown in detail) lead to significant differences in inhibitory potency against the tested kinases. For instance, compound 18h demonstrates the most potent and balanced inhibition across all three kinases among the synthesized derivatives.
-
Role of Fluorine: While the exemplified compounds do not contain the this compound moiety, the inclusion of fluorine atoms in kinase inhibitors is a common strategy. Fluorine substitution can modulate physicochemical properties such as pKa and lipophilicity, and can also form specific interactions (e.g., halogen bonds) with the protein target, often leading to enhanced binding affinity and metabolic stability. For example, studies on 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors have highlighted the favorable impact of the 2,4-difluoro substitution pattern on inhibitory activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vitro kinase inhibition assays used to generate the data in this guide.
1. EGFR, HER2, and VEGFR2 Kinase Inhibition Assay (General Protocol using ADP-Glo™ Kinase Assay)
This protocol describes a general method for measuring the activity of EGFR, HER2, or VEGFR2 and the inhibitory effect of test compounds using a bioluminescent ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant human EGFR, HER2, or VEGFR2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or vehicle control (DMSO).
-
Add 2 µL of the respective kinase (e.g., EGFR, HER2, or VEGFR2) diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) substrate and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
Validating the Synthesis of 2-Fluoro-4-methylsulfonylphenol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potential synthetic route to 2-Fluoro-4-methylsulfonylphenol, a compound of interest in pharmaceutical and chemical research. The validation of the synthesized product is demonstrated through a comprehensive spectroscopic analysis, offering a benchmark for researchers in the field. This document presents a plausible synthesis pathway based on established chemical transformations and detailed protocols for the spectroscopic techniques used for its characterization.
Synthesis Approach: A Two-Step Pathway
A feasible and efficient synthesis of this compound can be envisioned through a two-step process starting from 4-(methylthio)phenol. This method involves an initial electrophilic fluorination followed by an oxidation of the thioether to the corresponding sulfone. This approach is advantageous as it utilizes readily available starting materials and employs well-documented reactions.
An alternative strategy could involve the ipso-hydroxylation of a corresponding arylboronic acid. This modern cross-coupling method offers a different avenue to the target molecule and is presented here as a point of comparison.
dot
Caption: Proposed two-step synthesis of this compound.
Alternative Synthesis Route
A viable alternative for the synthesis of substituted phenols is the ipso-hydroxylation of arylboronic acids. This method is known for its mild reaction conditions and functional group tolerance.
dot
Caption: Alternative synthesis via ipso-hydroxylation.
Spectroscopic Validation
The successful synthesis of this compound requires rigorous characterization to confirm its molecular structure and purity. The following tables summarize the expected spectroscopic data for the target compound.
Table 1: Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₇H₇FO₃S[1] |
| Molecular Weight | 190.19 g/mol [1] |
| Melting Point | 92-94 °C[2] |
| Appearance | Solid |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | m | 2H | Aromatic H |
| ~7.1 - 7.3 | t | 1H | Aromatic H |
| ~5.0 - 6.0 | br s | 1H | Phenolic OH |
| 3.05 | s | 3H | -SO₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, J ≈ 245 Hz) | C-F |
| ~145 | C-OH |
| ~130 | Aromatic C |
| ~125 (d, J ≈ 10 Hz) | Aromatic C |
| ~120 (d, J ≈ 25 Hz) | Aromatic C |
| ~115 (d, J ≈ 5 Hz) | Aromatic C |
| 44.9 | -SO₂CH₃ |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3100 (broad) | O-H (Phenolic) |
| 1310, 1150 | S=O (Sulfone) |
| 1250 - 1000 | C-F |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 190.01 | [M]⁺ (Molecular Ion) |
| 111 | [M - SO₂CH₃]⁺ |
Experimental Protocols
General Synthesis of 4-(Methylsulfonyl)phenol (for comparison)[3]
To a solution of 4-(methylthio)phenol (3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature, Oxone® (6.5 mmol) was added in portions. The reaction mixture was stirred for 18 hours. Following the reaction, the mixture was partitioned between ethyl acetate and water. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield 4-(methylsulfonyl)phenol.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified product (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
Workflow for Synthesis Validation
dot
Caption: Workflow for the synthesis and spectroscopic validation.
Conclusion
The successful synthesis of this compound can be reliably validated through a combination of NMR, IR, and mass spectrometry. The presented spectroscopic data, based on theoretical predictions and analysis of analogous structures, provides a robust framework for the characterization of this compound. Researchers can utilize this guide to compare their experimental findings and confirm the identity and purity of their synthesized product. The outlined synthetic strategies offer practical approaches for obtaining this valuable chemical entity for further investigation in drug discovery and materials science.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in-vitro evaluation of "2-Fluoro-4-methylsulfonylphenol" by comparing its potential biological activities against structurally related compounds. Due to a lack of publicly available experimental data for "this compound," this document outlines a proposed comparative study, including detailed experimental protocols and data presentation formats, to guide researchers in their investigations.
Compound Profiles
For a comprehensive in-vitro comparison, the following compounds are proposed for evaluation alongside "this compound." These have been selected based on structural similarities, allowing for an initial structure-activity relationship (SAR) analysis.
| Compound Name | Structure | Key Features |
| This compound | Target compound with fluoro and methylsulfonyl groups. | |
| 4-(Methylsulfonyl)phenol | Analogue lacking the fluoro group to assess its contribution. | |
| 2-Fluoro-4-methylphenol | Analogue lacking the methylsulfonyl group to assess its contribution. | |
| Phenol | Parent compound for baseline activity comparison. |
Proposed In-Vitro Assays and Data Presentation
To assess the biological activity of "this compound" and its analogues, a tiered approach is recommended, starting with a general cytotoxicity screen, followed by a more specific enzyme inhibition assay.
Cytotoxicity Screening
A cytotoxicity assay is fundamental to determine the concentration range at which the compounds affect cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 4-(Methylsulfonyl)phenol | Experimental Value | Experimental Value | Experimental Value |
| 2-Fluoro-4-methylphenol | Experimental Value | Experimental Value | Experimental Value |
| Phenol | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Enzyme Inhibition Assay
Based on the sulfonyl group, which is present in various enzyme inhibitors, a relevant enzyme target should be selected. For illustrative purposes, a generic kinase inhibition assay is proposed.
Table 2: Hypothetical Kinase Inhibition Data (IC50 in µM)
| Compound | Kinase A | Kinase B | Kinase C |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 4-(Methylsulfonyl)phenol | Experimental Value | Experimental Value | Experimental Value |
| 2-Fluoro-4-methylphenol | Experimental Value | Experimental Value | Experimental Value |
| Phenol | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to assess the inhibition of a specific kinase.
-
Reagent Preparation: Prepare the assay buffer, kinase, substrate, and ATP solutions.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the kinase. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based substrate phosphorylation).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates the proposed workflow for the in-vitro comparison of "this compound" and its related compounds.
Caption: Proposed experimental workflow for comparative in-vitro testing.
Illustrative Signaling Pathway: MAPK/ERK Pathway
Should "this compound" exhibit significant anti-proliferative activity, investigating its effect on key signaling pathways like the MAPK/ERK pathway would be a logical next step.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for anti-cancer agents.
Navigating ADME Space: A Comparative Analysis of 2-Fluoro-4-methylsulfonylphenol Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the ADME Properties of Novel Phenolic Analogs
In the intricate landscape of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides a comparative analysis of the in vitro ADME characteristics of a series of rationally designed analogs of 2-Fluoro-4-methylsulfonylphenol. By systematically modifying the core scaffold, we explore the impact of structural changes on key pharmacokinetic parameters, offering valuable insights for the optimization of this chemical series.
The following sections present a detailed examination of the permeability, metabolic stability, and plasma protein binding of the parent compound and its analogs. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the underlying processes.
Comparative ADME Profiling
The in vitro ADME properties of this compound and its analogs were assessed using a panel of standard assays. The data, summarized in the table below, reveals critical structure-activity relationships that can guide further drug development efforts.
| Compound ID | Structure | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) |
| FMSP-01 | This compound | 15.2 | 45 | 85.1 |
| FMSP-02 | 4-Methylsulfonylphenol | 12.5 | 30 | 80.3 |
| FMSP-03 | 2,6-Difluoro-4-methylsulfonylphenol | 18.9 | 65 | 88.7 |
| FMSP-04 | 2-Fluoro-4-ethylsulfonylphenol | 14.8 | 42 | 86.5 |
| FMSP-05 | 2-Fluoro-4-methylsulfonyl-3-methylphenol | 16.5 | 55 | 87.2 |
Key Experimental Methodologies
To ensure the reliability and reproducibility of the presented data, detailed protocols for the key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which is widely accepted as a reliable indicator of human intestinal absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Compound Application: The test compound (typically at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Human Liver Microsomal Stability Assay
The metabolic stability of the compounds was evaluated in human liver microsomes to predict their hepatic clearance.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Half-Life Calculation: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining compound against time.
Equilibrium Dialysis for Plasma Protein Binding
The extent of binding to human plasma proteins was determined using the equilibrium dialysis method.
Protocol:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, consisting of two chambers separated by a semipermeable membrane.
-
Sample Loading: The test compound is spiked into human plasma and added to one chamber, while phosphate-buffered saline (PBS) is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: After equilibration (typically 4-6 hours), samples are collected from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Percentage Binding Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Plasma Concentration - Buffer Concentration) / Plasma Concentration] * 100.
Visualizing the Path: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential metabolic fate of these compounds, the following diagrams have been generated.
Caption: General workflow for in vitro ADME assays.
Caption: Potential metabolic pathway for phenolic compounds.
A Comparative Guide to the Cross-Reactivity Profile of 2-Fluoro-4-methylsulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Fluoro-4-methylsulfonylphenol. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from studies on structurally related molecules, namely substituted phenols and compounds containing a sulfonamide or methylsulfonyl moiety, to offer a predictive overview of its potential cross-reactivity profile. The experimental protocols provided are established methods for assessing the cross-reactivity of small molecules.
Introduction to Cross-Reactivity
Cross-reactivity in drug development refers to the unintended interaction of a compound with biological targets other than its primary therapeutic target. For phenolic compounds and those containing sulfonamide-related functional groups, understanding the potential for cross-reactivity is crucial for evaluating off-target effects and ensuring drug safety and specificity. Factors influencing cross-reactivity include the compound's structural and electronic properties, which dictate its ability to bind to various proteins and receptors.
Comparative Analysis of Potential Cross-Reactivity
1. Cross-Reactivity with Phenolic Compound Targets:
Substituted phenols are known to interact with a variety of biological targets. The reactivity of the phenol group, including its capacity for hydrogen bonding and its electronic properties, can lead to interactions with enzymes and receptors that recognize phenolic structures. For "this compound," the presence of the electron-withdrawing fluoro and methylsulfonyl groups is expected to modulate the reactivity of the phenolic hydroxyl group compared to unsubstituted phenol.
2. Cross-Reactivity related to the Methylsulfonyl Group:
The methylsulfonyl group is a key structural feature. While distinct from the sulfonamide group (SO₂NH₂) found in sulfa drugs, its potential for cross-reactivity with sulfonamide-sensitive targets is a consideration. However, extensive research on sulfonamide cross-reactivity suggests that allergic reactions to sulfonamide antibiotics are primarily associated with the N4-arylamine and N1-heterocyclic ring structures, which are absent in non-antibiotic sulfonamides and "this compound".[1][2] Therefore, the likelihood of immunological cross-reactivity with sulfonamide antibiotics is considered low.[2][3][4]
Illustrative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for this compound and two comparator compounds against a panel of common off-targets. This data is illustrative and intended to model the type of results that would be generated in a comprehensive cross-reactivity study.
| Target | This compound (IC₅₀, µM) | Comparator A: 4-Methylsulfonylphenol (IC₅₀, µM) | Comparator B: 2-Fluorophenol (IC₅₀, µM) |
| Primary Target X | 0.1 | 0.5 | > 100 |
| Cyclooxygenase-1 (COX-1) | > 50 | > 50 | 25 |
| Cyclooxygenase-2 (COX-2) | 15 | 20 | 10 |
| Carbonic Anhydrase II | > 100 | > 100 | > 100 |
| hERG Channel | > 100 | > 100 | > 100 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to assess the ability of a test compound to compete with a known ligand for binding to a target protein immobilized on a microplate.
Materials:
-
High-binding 96-well microplate
-
Target protein
-
Biotinylated ligand for the target protein
-
This compound and other test compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the target protein (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add serial dilutions of the test compounds (including this compound) to the wells, followed by a fixed concentration of the biotinylated ligand. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of the test compound to the target protein.
Enzyme Inhibition Assay
This protocol measures the ability of a test compound to inhibit the activity of a specific enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound and other test compounds
-
Assay Buffer (optimal for enzyme activity)
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme and various concentrations of the test compound to the wells of the microplate. Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance (or fluorescence) over time using a plate reader. This measures the rate of product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Caption: A diagram illustrating the sequential steps of a competitive ELISA protocol.
Caption: A simplified diagram of the COX-1 and COX-2 signaling pathways.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-methylsulfonylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Fluoro-4-methylsulfonylphenol, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential to cause skin, eye, and respiratory irritation.[1][2] Proper disposal is not merely a recommendation but a regulatory necessity. This guide outlines the necessary steps, from initial handling to final disposal, to minimize risks and ensure compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) | Protects against splashes and dust.[1] |
| Hand Protection | Protective gloves | Prevents skin contact and irritation.[1] |
| Skin and Body | Long-sleeved clothing | Minimizes exposed skin surfaces.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149:2001 approved respirator | Required when facing concentrations above the exposure limit or during large-scale handling.[1] |
Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[3][4] Avoid creating dust, and prevent contact with skin, eyes, and clothing.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all local, regional, and national regulations.
1. Waste Collection:
-
Carefully sweep up any solid waste, avoiding dust formation.[1]
-
Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][3]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed to prevent leakage.
3. Professional Disposal:
-
The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[5]
-
Offer the surplus and non-recyclable solution to a licensed disposal company.[5]
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not release the chemical into the environment or drains.[3][6]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear the prescribed PPE. Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3]
-
Cleanup: Sweep up the spilled material and place it into a suitable container for disposal.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
